molecular formula C12H10FN5O3S B11064666 4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B11064666
M. Wt: 323.31 g/mol
InChI Key: YEPOEBZPSMHRIY-UHFFFAOYSA-N
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Description

4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a hydroxy group, a methyl group, a fluoro substituent, and a benzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the annulation of the triazole fragment to the pyrimidine ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of triazolopyrimidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iron(III) chloride under mild conditions.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyrimidines.

Scientific Research Applications

4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydroorotate dehydrogenase, thereby exerting its biological effects . The pathways involved include binding to active sites and interfering with enzyme function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is unique due to its combination of a fluoro substituent and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10FN5O3S

Molecular Weight

323.31 g/mol

IUPAC Name

4-fluoro-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

InChI

InChI=1S/C12H10FN5O3S/c1-7-10(11(19)18-12(16-7)14-6-15-18)17-22(20,21)9-4-2-8(13)3-5-9/h2-6,17H,1H3,(H,14,15,16)

InChI Key

YEPOEBZPSMHRIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)NS(=O)(=O)C3=CC=C(C=C3)F

solubility

36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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